

Application Notes: In Vitro Evaluation of NOX-A12, a CXCL12 Inhibitor

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Compound of Interest

Compound Name: AL-A12

Cat. No.: B10854154

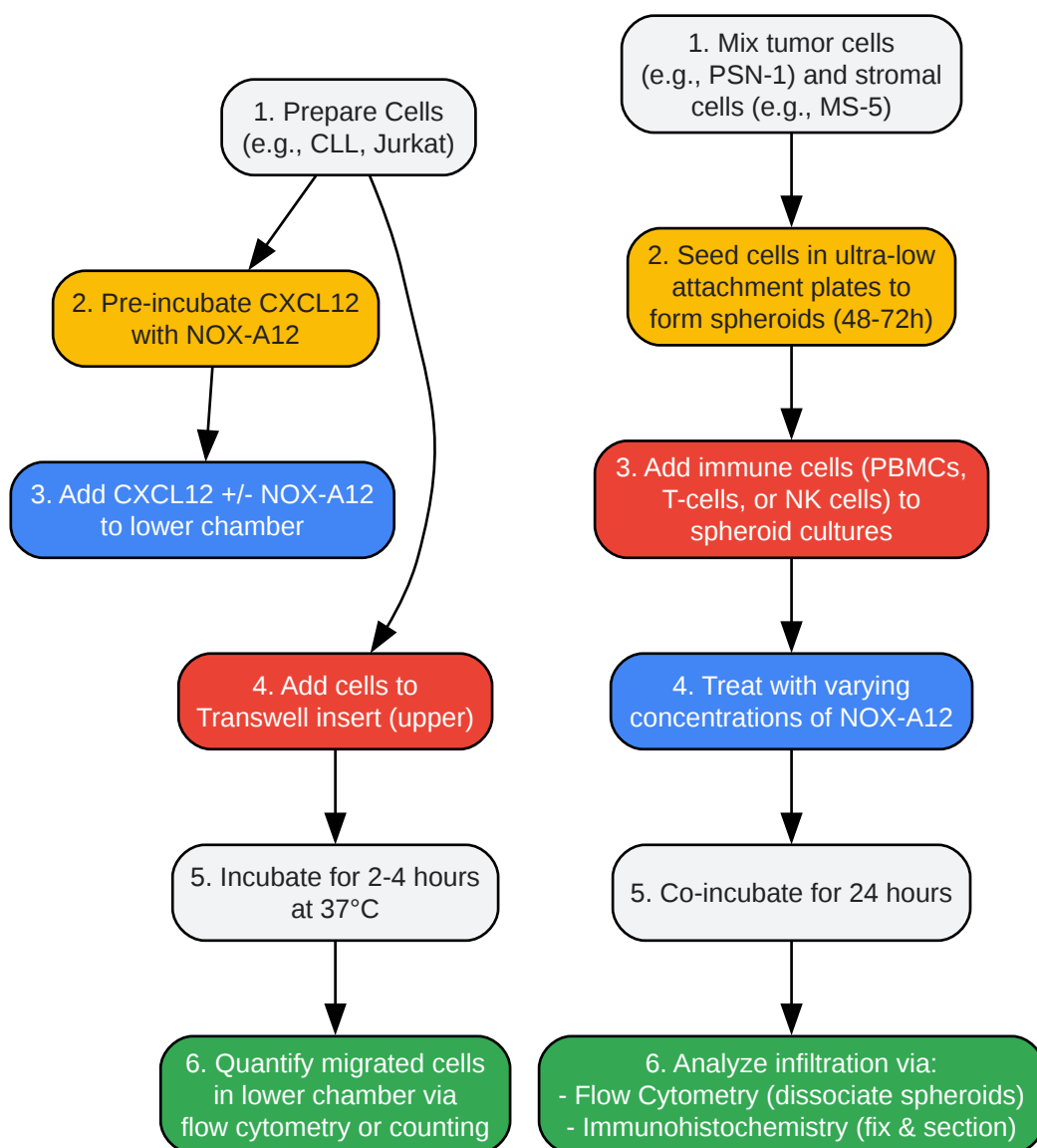
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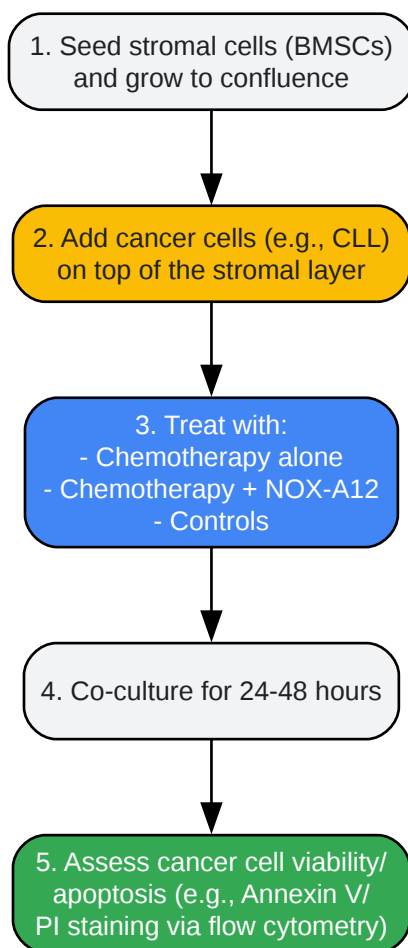
Introduction

NOX-A12 (Olaptesed Pegol) is a novel, potent, and specific inhibitor of the chemokine CXCL12 (C-X-C Chemokine Ligand 12), also known as Stromal Cell-Derived Factor-1 (SDF-1). It is a Spiegelmer, an L-stereoisomer RNA aptamer, which confers high stability and low immunogenicity. CXCL12 plays a critical role in the tumor microenvironment (TME) by promoting tumor proliferation, angiogenesis, and metastasis. It acts as a signaling protein, guiding the movement of cells that express its receptors, primarily CXCR4 and CXCR7. By binding and neutralizing CXCL12, NOX-A12 disrupts the communication between cancer cells and their supportive environment, thereby inhibiting cell migration, breaking tumor protection, and blocking tumor repair mechanisms. These application notes provide detailed protocols for key in vitro experiments to characterize the biological activity of NOX-A12.

Mechanism of Action

NOX-A12 directly binds to CXCL12, preventing its interaction with the CXCR4 and CXCR7 receptors on cancer and immune cells. Furthermore, NOX-A12 can displace CXCL12 that is bound to glycosaminoglycans (GAGs) on the surface of stromal cells, thus disrupting the chemokine gradient that retains cancer cells in protective niches and prevents immune cell infiltration. This dual action effectively neutralizes CXCL12 signaling, leading to reduced cancer cell homing and retention, increased sensitivity to chemotherapy, and enhanced infiltration of effector immune cells into the tumor.





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